2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol

Chemical structure Halogen regiochemistry Ligand design

2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol (CAS 394225-30-0) is a synthetic small molecule belonging to the 2,3'-biquinoline class, characterized by a bromine atom at the 6'-position, a chlorine atom at the 6-position, and a 2-aminoethanol side chain on the 2'-quinoline ring. It is primarily listed as a research chemical and building block, with a molecular formula of C32H23BrClN3O and a molecular weight of 580.9 g/mol.

Molecular Formula C32H23BrClN3O
Molecular Weight 580.91
CAS No. 394225-30-0
Cat. No. B2572798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol
CAS394225-30-0
Molecular FormulaC32H23BrClN3O
Molecular Weight580.91
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)N=C4NCCO)C6=CC=CC=C6
InChIInChI=1S/C32H23BrClN3O/c33-22-11-13-28-26(17-22)30(21-9-5-2-6-10-21)31(32(37-28)35-15-16-38)29-19-24(20-7-3-1-4-8-20)25-18-23(34)12-14-27(25)36-29/h1-14,17-19,38H,15-16H2,(H,35,37)
InChIKeyGRZDEXBNUBNTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol (CAS 394225-30-0): Procurement-Relevant Identity and Class Context


2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol (CAS 394225-30-0) is a synthetic small molecule belonging to the 2,3'-biquinoline class, characterized by a bromine atom at the 6'-position, a chlorine atom at the 6-position, and a 2-aminoethanol side chain on the 2'-quinoline ring [1]. It is primarily listed as a research chemical and building block, with a molecular formula of C32H23BrClN3O and a molecular weight of 580.9 g/mol [1]. Its structural features suggest potential applications in medicinal chemistry, coordination chemistry, and as a fluorescent probe, though published bioactivity data specific to this compound are extremely scarce .

Why 2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol Cannot Be Casually Substituted by Other Biquinoline Analogs


Even within the structurally congested 2,3'-biquinoline chemical space, the specific pattern of halogen substitution (6'-bromo, 6-chloro) combined with the 2-aminoethanol side chain is likely to dictate distinct electronic, steric, and hydrogen-bonding properties that are not replicated by other biquinoline derivatives. For instance, the regioselectivity of halogenation on the biquinoline core is highly sensitive to reaction conditions, leading to different isomers with potentially divergent biological or catalytic activities [1]. Generic substitution with a compound differing in halogen position or side-chain identity would therefore risk losing the specific molecular recognition or reactivity profile for which this compound is procured. The following evidence, although limited, underscores that comparative selection must be based on exact structural identity rather than class-level assumptions.

Product-Specific Quantitative Evidence for 2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol (394225-30-0)


Structural Uniqueness vs. Closest Biquinoline Analogs Available in Commercial Libraries

A substructure search across major catalogs reveals that the combination of a 6'-bromo and a 6-chloro substitution on the 4,4'-diphenyl-2,3'-biquinoline scaffold with a 2-aminoethanol side chain is unique to this compound among commercially available analogs. The nearest catalog-available analog, 6-bromo-6'-chloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline, bears a piperidine substituent instead of the aminoethanol group [1]. No direct head-to-head bioactivity comparison exists in the public domain. This statement is a cross-study comparable observation based on catalog structure mining.

Chemical structure Halogen regiochemistry Ligand design

Regiochemical Impact on Halogenation Reactivity: Evidence from the 2,3'-Biquinoline Series

Demidova et al. demonstrated that bromination of 2,3'-biquinoline can be directed to either the 2-quinoline or 3-quinoline fragment depending on the acidity of the reaction medium, with chlorination showing analogous sensitivity [1]. This regiochemical lability implies that the specific 6'-bromo,6-chloro pattern of the target compound is not trivially accessible and may require precise synthetic control. Attempts to procure or synthesize an incorrectly halogenated isomer could lead to a compound with entirely different reactivity or biological profile.

Regioselective synthesis Electrophilic substitution Process chemistry

Physicochemical Property Differentiation: Computed XLogP3-AA and Hydrogen Bonding Capacity

The target compound has a computed XLogP3-AA of 8.3, indicating very high lipophilicity, along with 2 hydrogen bond donors and 4 acceptors [1]. This profile is distinct from less substituted biquinolines and from analogs bearing more polar side chains. While no direct comparator measurement exists, the high logP may limit aqueous solubility relative to biquinolines with carboxylic acid or sulfonamide groups, influencing its suitability for biochemical vs. materials science applications.

Lipophilicity Drug-likeness ADME prediction

Recommended Application Scenarios for 2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol Based on Available Evidence


Medicinal Chemistry: Lead Optimization of Biquinoline-Based Kinase or Peroxidase Inhibitors

Given the known activity of structurally related biquinoline hybrids as EGFR/HER-2 kinase inhibitors (IC50 as low as 0.09 µM for certain derivatives) [1] and the emerging interest in quinoline-based myeloperoxidase inhibitors [2], this compound may serve as a scaffold for further derivatization. Its unique halogen pattern and aminoethanol handle offer synthetic handles for generating focused libraries targeting these enzymes. Procurement is justified only if the exact substitution pattern is required for SAR exploration.

Coordination Chemistry and Fluorescent Probe Development

Biquinoline derivatives are established ligands for transition metals and can act as fluorescent sensors for ions such as Cd2+ and Zn2+ [3]. The aminoethanol side chain in this compound may enhance metal-binding affinity or provide a tether for immobilization. Researchers developing novel chemosensors can utilize this specific compound to explore the effect of mixed halogen substitution on photophysical properties, which is not achievable with the more common symmetric biquinolines.

Synthetic Methodology: Study of Regioselective Halogenation Routes

The compound is a product of controlled halogenation of the 2,3'-biquinoline core. As shown by Demidova et al., the regioselectivity is tunable by medium acidity [4]. This compound can be used as a reference standard in further synthetic studies aiming to understand or exploit this selectivity, especially when developing scalable routes to unsymmetrical biquinoline building blocks.

Quote Request

Request a Quote for 2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.